molecular formula C9H7F3O B1581436 3-Phenyl-1,1,1-Trifluoropropan-2-One CAS No. 350-92-5

3-Phenyl-1,1,1-Trifluoropropan-2-One

Cat. No. B1581436
CAS RN: 350-92-5
M. Wt: 188.15 g/mol
InChI Key: IAJKTOIWQHTZOS-UHFFFAOYSA-N
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Description

3-Phenyl-1,1,1-Trifluoropropan-2-One is a trifluoromethyl ketone . It is a clear colorless to light yellow liquid .


Synthesis Analysis

The synthesis of 3-Phenyl-1,1,1-Trifluoropropan-2-One can be achieved from Phenylacetyl chloride and Trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular formula of 3-Phenyl-1,1,1-Trifluoropropan-2-One is C9H7F3O . The molecular weight is 188.15 .


Physical And Chemical Properties Analysis

The boiling point of 3-Phenyl-1,1,1-Trifluoropropan-2-One is 51-52 °C at 2 mm Hg . The density is 1.22 g/mL at 25 °C . The refractive index is 1.444 .

Scientific Research Applications

Synthesis of Trifluoromethylated Compounds 3-Phenyl-1,1,1-trifluoropropan-2-one has been utilized in the synthesis of various trifluoromethylated compounds. For instance, it's a precursor for 1,1,1-trifluoro-2,3-epoxypropane, which itself has several applications in chemical syntheses. The compound has been shown to be a key player in reactions involving regio- and stereo-selectivity, leading to the production of unique trifluoromethylated compounds (Shimizu, Sugiyama, & Fujisawa, 1996).

Chemical Shift Sensitivity in NMR Studies In the field of nuclear magnetic resonance (NMR) spectroscopy, 3-phenyl-1,1,1-trifluoropropan-2-one has been investigated for its chemical shift sensitivity. The fluorine atoms in this compound contribute to its unique properties in NMR studies, providing insights into molecular structures and environments (Ye et al., 2015).

Photodimerization and Photopolymerization This compound plays a role in photodimerization and photopolymerization processes. These reactions are crucial in the development of new materials and in understanding the behavior of compounds under light exposure. Its reactivity under light can lead to the formation of new compounds with unique properties (Sonoda et al., 2009).

Catalysis and Reaction Mechanisms 3-Phenyl-1,1,1-trifluoropropan-2-one has been studied in catalysis, particularly in reactions involving Lewis acids and bases. Understanding its behavior in these reactions contributes to the broader field of organic synthesis and materials science. It offers insights into the mechanisms of complex chemical reactions and the development of new catalysts (Liedtke et al., 2011).

Safety And Hazards

3-Phenyl-1,1,1-Trifluoropropan-2-One is a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . The flash point is 91 °F .

properties

IUPAC Name

1,1,1-trifluoro-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJKTOIWQHTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278786
Record name 3-Phenyl-1,1,1-Trifluoropropan-2-One
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,1,1-Trifluoropropan-2-One

CAS RN

350-92-5
Record name 1,1,1-Trifluoro-3-phenyl-2-propanone
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Record name 350-92-5
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Record name 3-Phenyl-1,1,1-Trifluoropropan-2-One
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Record name 1,1,1-Trifluoro-3-phenyl-2-propanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M von Arx, T Mallat, A Baiker - Journal of Catalysis, 2000 - Elsevier
A series of trifluoromethyl ketones possessing different functional groups were hydrogenated over Pt/Al 2 O 3 modified by cinchonidine and O-methylcinchonidine. The highest …
Number of citations: 80 www.sciencedirect.com
S Kenis, M D'hooghe, G Verniest, VD Nguyen… - Organic & …, 2011 - pubs.rsc.org
An efficient and straightforward approach towards the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetoneviaimination, α-chlorination, hydride reduction …
Number of citations: 46 pubs.rsc.org
V Kumar, K Kaur - Journal of Fluorine Chemistry, 2015 - Elsevier
Isoxazoline and isoxazole derivatives are an important class of nitrogen and oxygen containing heterocycles that are well known to display an array of various biological properties. …
Number of citations: 55 www.sciencedirect.com
AG Habeeb, PNP Rao, EE Knaus - Drug development research, 2000 - Wiley Online Library
A group of 4,5‐diphenylisoxazoles (11a–p), 3,4‐diphenyl‐5‐trifluoromethylisoxazoles (15, 21), and 4,5‐diphenyl‐3‐methylsulfonamidoisoxazole (23) possessing a variety of …
Number of citations: 70 onlinelibrary.wiley.com
A Arnone, P Bravo, S Capelli, G Fronza… - The Journal of …, 1996 - ACS Publications
Efficient synthesis of optically pure α-(fluoroalkyl)-β-sulfinyl enamines has been achieved by aza-Wittig reaction of triphenyliminophosphoranes with the corresponding α-fluorinated-α‘-…
Number of citations: 74 pubs.acs.org
AG Habeeb - 2001 - era.library.ualberta.ca
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 era.library.ualberta.ca
GD PRESTWICH - Pheromone biochemistry, 1987 - Elsevier
Publisher Summary This chapter describes the methodology employed in using radiochemicals to study pheromone catabolism and pheromone reception. It reviews the literature by …
Number of citations: 57 www.sciencedirect.com
J Legros, D Bouvet, B Crousse, D Bonnet-Delpon… - …, 2000 - thieme-connect.com
Palladium-catalyzed cross-coupling reaction of b-aminob-trifluoromethylvinyl bromides 7 and 8 with boronic acids has been achieved to afford new stable b, b-disubstituted a-…
Number of citations: 10 www.thieme-connect.com

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